molecular formula C43H53NO16 B12776690 [6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate CAS No. 81975-86-2

[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate

Cat. No.: B12776690
CAS No.: 81975-86-2
M. Wt: 839.9 g/mol
InChI Key: WOCHAWKPHRLIGU-UHFFFAOYSA-N
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Description

The compound [6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate is a complex organic molecule with a variety of functional groups, including acetyl, hydroxyl, methoxy, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate involves multiple steps, each requiring specific reaction conditions. The initial steps typically involve the formation of the tetracenyl core, followed by the introduction of the acetyl, hydroxyl, and methoxy groups. The final steps involve the attachment of the dimethylamino and oxan groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.

Scientific Research Applications

[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Properties

CAS No.

81975-86-2

Molecular Formula

C43H53NO16

Molecular Weight

839.9 g/mol

IUPAC Name

[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate

InChI

InChI=1S/C43H53NO16/c1-18-26(47)12-13-30(54-18)59-42-20(3)56-32(15-28(42)57-22(5)46)60-41-19(2)55-31(14-25(41)44(6)7)58-29-17-43(52,21(4)45)16-24-34(29)40(51)36-35(38(24)49)37(48)23-10-9-11-27(53-8)33(23)39(36)50/h9-11,18-20,25,28-32,41-42,49,51-52H,12-17H2,1-8H3

InChI Key

WOCHAWKPHRLIGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C

Origin of Product

United States

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